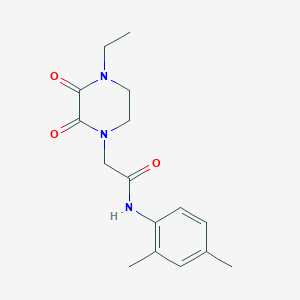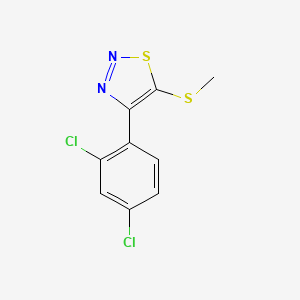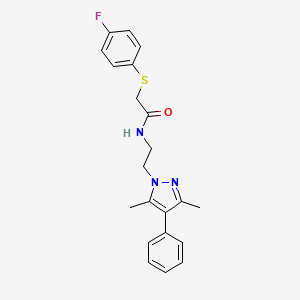
3-Ciclopropil-6-(4-((3-(trifluorometil)fenil)sulfonil)piperazin-1-il)piridazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a complex organic compound with multiple functional groups, making it a versatile molecule in various fields of scientific research The compound consists of a pyridazine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Aplicaciones Científicas De Investigación
3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine finds applications in multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules
Biology: : Acts as a probe to study the interactions of various biological macromolecules, such as proteins and nucleic acids, due to its complex structure and functional groups.
Medicine: : Investigated for potential pharmacological activities, including as an antimicrobial or anticancer agent, by targeting specific enzymes or receptors.
Industry: : Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine can be approached through several synthetic routes. One common method involves the following steps:
Cyclopropylation: : Introduction of the cyclopropyl group onto a suitable precursor molecule through cyclopropanation reactions.
Pyridazine Formation: : Construction of the pyridazine ring via cyclization reactions involving appropriate starting materials, often through condensation or oxidative cyclization.
Piperazine Substitution: : Introduction of the piperazine ring by nucleophilic substitution reactions on the pyridazine scaffold.
Sulfonylation: : Attachment of the 3-(trifluoromethyl)phenylsulfonyl group onto the piperazine nitrogen through sulfonylation reactions using sulfonyl chlorides or similar reagents.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow techniques or batch reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized for efficiency and safety. Common solvents include dichloromethane, acetonitrile, and dimethylformamide, depending on the specific steps involved.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro or sulfonyl groups, often using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: : The compound undergoes nucleophilic or electrophilic substitution reactions at various positions on the pyridazine ring and piperazine moiety.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, palladium on carbon with hydrogen.
Substitution Reagents: : Alkyl halides, sulfonyl chlorides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. Oxidation often yields more oxygenated derivatives, reduction produces less oxygenated compounds, and substitution introduces various functional groups to the parent molecule.
Mecanismo De Acción
The mechanism of action for 3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine varies depending on its application. In medicinal chemistry, it may inhibit specific enzymes or receptors, disrupting biological pathways critical for the survival of pathogens or cancer cells. The molecular targets could include kinases, proteases, or other proteins essential for cell function. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the compound's binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(Trifluoromethyl)phenylsulfonyl)piperazine: : Shares the piperazine and sulfonyl groups, but lacks the pyridazine core.
Cyclopropyl-pyridazine derivatives: : Similar core structure, differing in the substituents attached to the pyridazine ring.
Uniqueness
What sets 3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine apart is the combination of its cyclopropyl, pyridazine, and trifluoromethyl groups. This unique structure confers distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and potential pharmacological activities not observed in simpler analogs.
Propiedades
IUPAC Name |
3-cyclopropyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c19-18(20,21)14-2-1-3-15(12-14)28(26,27)25-10-8-24(9-11-25)17-7-6-16(22-23-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPLQEHJAYYFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2525585.png)




![(2R)-bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2525593.png)


![N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2525596.png)
![2-cyclopropyl-1-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2525598.png)
![2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2525599.png)


